molecular formula C23H21N3O3S B2858085 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235315-51-1

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2858085
CAS No.: 1235315-51-1
M. Wt: 419.5
InChI Key: NMKJYUCQHJLDPS-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzofuran moiety linked to a piperidine ring, which is further connected to a benzo[d]thiazole carboxamide group via a methyl bridge. This structure combines aromatic and aliphatic components, enabling interactions with diverse biological targets. Benzofuran and benzothiazole scaffolds are well-documented in medicinal chemistry for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The piperidine ring enhances bioavailability and metabolic stability, while the carboxamide group facilitates hydrogen bonding with target proteins .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-21(22-25-17-6-2-4-8-20(17)30-22)24-14-15-9-11-26(12-10-15)23(28)19-13-16-5-1-3-7-18(16)29-19/h1-8,13,15H,9-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKJYUCQHJLDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Piperidine Derivative Formation: The benzofuran-2-carbonyl chloride is then reacted with piperidine to form 1-(benzofuran-2-carbonyl)piperidine.

    Benzo[d]thiazole-2-carboxamide Formation: The final step involves the reaction of 1-(benzofuran-2-carbonyl)piperidine with benzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Benzofuran-2-ylmethanol derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzo[d]thiazole group may contribute to its overall stability and bioactivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-piperidine hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (IC₅₀ or EC₅₀) Pharmacokinetic Properties Reference ID
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Benzofuran-2-carbonyl, piperidin-4-ylmethyl, benzo[d]thiazole-2-carboxamide ~439.5 Not reported (hypothesized anticancer/antimicrobial) Predicted moderate metabolic stability
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Cycloheptylamine, 3-(cycloheptylamino)propoxy ~482.6 Anticancer (specific targets unreported) Low yield (33%), moderate solubility
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid (2) 4-Chlorophenyl, benzo[d][1,3]dioxole, piperidine-4-yloxy acetic acid ~547.9 IP agonist (platelet aggregation inhibition) Long plasma half-life
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Pyridine-2-carbonyl, piperazine-1-yl, acetamide ~409.4 Anticancer (reported in vitro activity) High synthetic yield (unreported)
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c) 3,5-Dimethylpiperidinyl, propoxy linker ~500.6 Multitargeted (e.g., kinase inhibition) High yield (42%)

Key Findings from Comparative Studies

The IP agonist 2 () shows superior pharmacokinetics (longer half-life) but lacks the benzothiazole moiety critical for interactions with thiazole-sensitive enzymes .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 3e–4d (), involving coupling of benzofuran-carbonyl-piperidine intermediates with benzothiazole-carboxylic acid derivatives. Yields are expected to align with analogs (10–57%) depending on steric hindrance .
  • 4c and 3f (26–42% yields) demonstrate that bulky substituents (e.g., cyclohexylmethyl) reduce efficiency, suggesting the target compound’s synthesis may require optimized coupling reagents .

Compared to 2 (), the benzo[d]thiazole-2-carboxamide group may enhance binding to ATP-binding pockets in kinases or proteases .

Metabolic Stability :

  • Piperidine-containing compounds like 4c and the target compound are less prone to rapid oxidation than pyrrolidine derivatives (e.g., 4a ) due to reduced ring strain .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating a benzofuran moiety, a piperidine ring, and a benzo[d]thiazole component, which together suggest diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Benzofuran Moiety : Known for its anti-inflammatory and anticancer properties.
  • Piperidine Ring : Often serves as a pharmacophore in drug design, interacting with various biological targets.
  • Benzo[d]thiazole Component : Associated with antimicrobial and anticancer activities.

The biological activity of this compound is hypothesized to involve:

  • DNA Intercalation : The benzofuran moiety may intercalate with DNA, influencing gene expression and cellular processes.
  • Enzyme Interaction : The piperidine ring could modulate the activity of enzymes and receptors, potentially altering metabolic pathways.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting this compound may exhibit similar properties.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antitumor activity. The following table summarizes key findings from related research:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-436 (Breast Cancer)8.90
Compound BA-431 (Skin Cancer)<10
N-(Thiazolyl)-Compound CVarious Tumor Lines1.61

Anti-inflammatory Properties

The benzofuran component is recognized for its anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's potential in inflammatory diseases.

Case Studies

  • Case Study on Anticancer Agents :
    In an investigation into thiazole derivatives, compounds with structural similarities to this compound were evaluated for their cytotoxic effects. The study highlighted that modifications in the thiazole ring significantly influenced the antiproliferative activity against several cancer cell lines, indicating a structure–activity relationship (SAR) that could be applicable to our compound as well.
  • Molecular Docking Studies :
    Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that the compound may effectively bind to proteins involved in tumor growth and survival pathways.

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